

# Fedratinib versus pacritinib thrombocytopenic patients

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

[Get Quote](#)

## Mechanism of Action and Indications

While both **fedratinib** and pacritinib are oral kinase inhibitors used for myelofibrosis, their precise molecular targets and specific approved indications differ, as outlined in the table below.

| Feature            | Fedratinib                                                               | Pacritinib                                                                                             |
|--------------------|--------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Primary Target     | JAK2 [1] [2]                                                             | JAK2 [1] [2]                                                                                           |
| Secondary Targets  | FLT3 [2]                                                                 | IRAK1, ACVR1 [3] [2]                                                                                   |
| Core Indication    | Intermediate-2 or high-risk primary or secondary MF [1]                  | MF, specifically in patients with platelet counts <50,000/ $\mu$ L [1] [4] [2]                         |
| Key Differentiator | Effective in patients with platelet counts as low as 50,000/ $\mu$ L [4] | Can be used safely at full dose despite severe thrombocytopenia; also shows anemia benefit [5] [4] [2] |

## Comparative Efficacy in Thrombocytopenic Patients

A direct head-to-head clinical trial between **fedratinib** and pacritinib has not been conducted. However, a **Simulated Treatment Comparison (STC)** study using pooled data from their respective clinical trials provides the best available comparative evidence for patients with thrombocytopenia (platelets  $< 100 \times 10^9/L$ ) [6] [7].

The table below summarizes the key efficacy outcome from this analysis, which focused on the proportion of patients achieving a **35% or greater reduction in spleen volume (SVR  $\geq 35\%$ )**, a key efficacy endpoint in MF trials [6] [7].

| Analysis Method                      | Fedratinib vs. Pacritinib (SVR $\geq 35\%$ ) | Result                           |
|--------------------------------------|----------------------------------------------|----------------------------------|
| Naive ITC (Unadjusted)               | Relative Risk (RR)                           | 1.67 (95% CI: 0.94-2.97) [6] [7] |
| STC (Adjusted for baseline factors*) | Relative Risk (RR)                           | 1.76 (95% CI: 1.00-3.10) [6] [7] |

> **\*Key Baseline Factors Adjusted For:** ECOG performance status, JAK2 V617F mutation status, and prior ruxolitinib exposure [6] [7].

- **Subgroup Analysis:** Among patients who had received ruxolitinib in prior lines of therapy, **fedratinib** was associated with a significantly higher proportion achieving SVR  $\geq 35\%$  (RR: 2.82; 95% CI: 1.02-7.82) [6].
- **Sensitivity Analysis:** The comparative efficacy in favor of **fedratinib** remained consistent and significant even when adjusting for different potential median baseline platelet counts (25, 50, and  $75 \times 10^9/L$ ), suggesting the findings are robust across various levels of thrombocytopenia [6] [7].

## Experimental Protocols for Key Data

To critically assess the comparative data, it is important to understand the methodology behind the STC study.

### 1. Source Data and Population

- **Fedratinib Data:** Individual patient-level data was pooled from the **fedratinib** 400 mg arms of the JAKARTA and JAKARTA-2 trials, specifically for patients with baseline platelets  $<100 \times 10^9/L$  [6] [7].
- **Pacritinib Data:** Published summary data from the pacritinib 200 mg twice-daily arm of the PERSIST-2 trial served as the comparator [6] [7]. This trial enrolled patients with platelet counts  $\leq 100,000/\mu L$  [4].

**2. Simulated Treatment Comparison (STC) Workflow** The following diagram illustrates the process of the unanchored indirect treatment comparison used to generate the efficacy results.



[Click to download full resolution via product page](#)

## Clinical Safety and Positioning

Safety profiles and expert clinical opinions further guide the appropriate use of each agent.

| Aspect                     | Fedratinib                             | Pacritinib                                     |
|----------------------------|----------------------------------------|------------------------------------------------|
| <b>Common Side Effects</b> | Anemia, diarrhea, nausea, vomiting [1] | Anemia, diarrhea, nausea, thrombocytopenia [1] |

| Aspect                          | Fedratinib                                                                                                                                                                                                                                                   | Pacritinib                                                                                                                                                                                                                                                                                          |
|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Important Warnings</b>       | <b>Black box warning</b> for encephalopathy (including Wernicke's); requires thiamine level assessment and supplementation [4]                                                                                                                               | Contraindicated in patients with severe renal or hepatic impairment [1]                                                                                                                                                                                                                             |
| <b>Expert Clinical Guidance</b> | Considered a strong option in the <b>second-line after ruxolitinib failure</b> , particularly in patients with <b>proliferative disease</b> (higher cell counts) [5]. Also a frontline option for patients with platelets 50,000-100,000/ $\mu\text{L}$ [4]. | Its primary niche is in <b>cytopenic myelofibrosis</b> [4]. It is the preferred <b>first-line</b> option for patients with platelets <b>&lt;50,000/<math>\mu\text{L}</math></b> and remains a strong choice in the second-line for any patient with significant thrombocytopenia or anemia [5] [2]. |

## Conclusion and Key Takeaways

- In patients with myelofibrosis and thrombocytopenia, **fedratinib demonstrated a statistically significant greater efficacy in reducing spleen volume compared to pacritinib** after adjusting for baseline patient characteristics [6] [7].
- **The choice in clinical practice is highly patient-specific.** Pacritinib has a definitive role as a first-line agent for patients with very low platelet counts (<50,000/ $\mu\text{L}$ ) due to its safety profile in this population and its associated anemia benefit [4] [2]. **Fedratinib** is an effective option, particularly after ruxolitinib failure or in patients with less severe thrombocytopenia.
- **Real-world evidence studies** are needed to further validate the comparative effectiveness of these treatments in routine clinical practice [6] [7].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Inrebic (fedratinib) vs Vonjo (pacritinib) | Everyone.org [everyone.org]
2. Treatment Options for Patients with Myelofibrosis: Pacritinib ... [targetedonc.com]

3. Comparative phenotypic profiling of the JAK2 inhibitors... | PLOS One [journals.plos.org]
4. Myelofibrosis: Use of Fedratinib and Pacritinib Therapy [onclive.com]
5. Bose's Guide to Ruxolitinib, Fedratinib, Pacritinib, and ... [targetedonc.com]
6. P1059: COMPARATIVE EFFICACY OF FEDRATINIB AND PACRITINIB FOR THE TREATMENT OF MYELOFIBROSIS IN PATIENTS WITH LOW PLATELET COUNTS: A SIMULATED TREATMENT COMPARISON STUDY - PMC [ncbi.nlm.nih.gov]
7. Comparative Effectiveness of Fedratinib and Pacritinib for the Treatment of Myelofibrosis in Patients with Low Platelet Counts: A Simulated Treatment Comparison Study - ScienceDirect [sciencedirect.com]

To cite this document: Smolecule. [Fedratinib versus pacritinib thrombocytopenic patients].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547874#fedratinib-versus-pacritinib-thrombocytopenic-patients>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)